An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases and its potential as a scaffold for the development of novel therapeutic agents.
Synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine
The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine is most effectively achieved through a two-step process: the preparation of the key intermediate, 2,3-diamino-5-methylpyridine, followed by a cyclization reaction to form the fused imidazole ring.
Synthesis of 2,3-diamino-5-methylpyridine
The precursor, 2,3-diamino-5-methylpyridine, can be synthesized from commercially available 2-amino-5-methylpyridine. A common route involves the nitration of the pyridine ring followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine
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In a well-ventilated fume hood, cool a flask containing concentrated sulfuric acid to 0°C using an ice bath.
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Slowly add 2-amino-5-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
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Once the addition is complete, slowly add concentrated nitric acid dropwise while maintaining the low temperature.
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After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
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Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-methyl-3-nitropyridine.
Step 2: Reduction of 2-amino-5-methyl-3-nitropyridine to 2,3-diamino-5-methylpyridine
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Suspend the synthesized 2-amino-5-methyl-3-nitropyridine in ethanol in a flask suitable for hydrogenation.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) with vigorous stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-methylpyridine, which can be purified by recrystallization or column chromatography.
Cyclization to 5-methyl-1H-imidazo[4,5-b]pyridine
The final step involves the cyclization of 2,3-diamino-5-methylpyridine using a one-carbon source. Formic acid or triethyl orthoformate are commonly used for this purpose.
Experimental Protocol (using Formic Acid):
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Place 2,3-diamino-5-methylpyridine in a round-bottom flask.
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Add an excess of formic acid (88-98%).
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Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.
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Collect the crude product by vacuum filtration and wash with cold water.
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Purify the crude 5-methyl-1H-imidazo[4,5-b]pyridine by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.
Experimental Protocol (using Triethyl Orthoformate):
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To a flask containing 2,3-diamino-5-methylpyridine, add an excess of triethyl orthoformate.
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Add a catalytic amount of a weak acid, such as formic acid (a few drops).
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[1]
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Upon completion, cool the reaction mixture. A solid product may precipitate upon cooling.
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The excess triethyl orthoformate can be removed under reduced pressure.
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The resulting solid can be collected and purified by recrystallization or column chromatography.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 5-methyl-1H-imidazo[4,5-b]pyridine.
Characterization of 5-methyl-1H-imidazo[4,5-b]pyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical data for 5-methyl-1H-imidazo[4,5-b]pyridine based on data from closely related analogs.[2]
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not consistently available for this specific isomer, but related methyl-imidazo[4,5-b]pyridines melt in the range of 180-200°C.[3] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | s | 1H | H-2 (imidazole ring) |
| ~7.8-8.0 | s | 1H | H-7 (pyridine ring) |
| ~7.0-7.2 | s | 1H | H-6 (pyridine ring) |
| ~3.4-3.6 | br s | 1H | N-H (imidazole ring) |
| ~2.4-2.6 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-148 | C-2 |
| ~140-143 | C-7a |
| ~135-138 | C-5 |
| ~130-133 | C-4a |
| ~120-123 | C-7 |
| ~115-118 | C-6 |
| ~15-18 | -CH₃ |
Mass Spectrometry
| Ion | [M+H]⁺ |
| m/z | 134.0718 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |
| ~1620-1580 | C=N and C=C stretching (ring) |
| ~1450-1400 | C-H bending (-CH₃) |
| ~850-750 | C-H out-of-plane bending |
Biological Activity and Potential Signaling Pathways
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a range of biological activities, with anticancer properties being of particular interest to researchers.
Anticancer Activity
Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents.[4][5][6] Two prominent mechanisms of action that have been identified are:
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Tubulin Polymerization Inhibition: Certain imidazo[4,5-b]pyridine derivatives have been shown to inhibit the polymerization of tubulin, a critical protein involved in microtubule formation.[7][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). These compounds can act on the colchicine binding site or other sites on tubulin to exert their effects.[7][9]
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Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Some imidazo[4,5-b]pyridine analogs have been identified as potent inhibitors of CDK9.[4] CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Mechanism of Action Diagram:
Caption: Potential anticancer mechanisms of imidazo[4,5-b]pyridine derivatives.
This guide provides a foundational understanding of the synthesis and characterization of 5-methyl-1H-imidazo[4,5-b]pyridine. The experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this and related heterocyclic compounds for applications in drug discovery and development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
